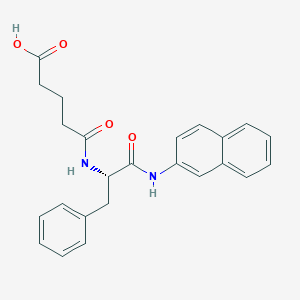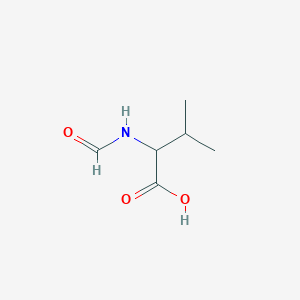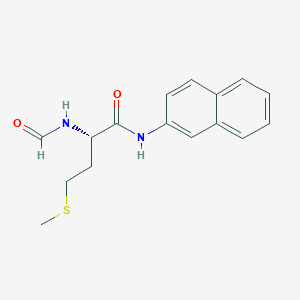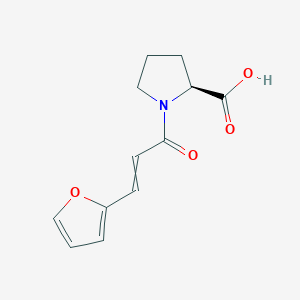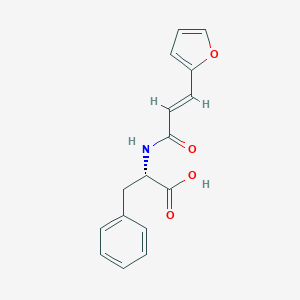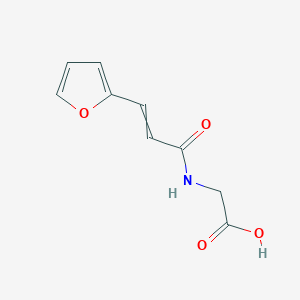
D-鸟氨酸单盐酸盐
描述
D-鸟氨酸盐酸盐是一种非蛋白氨基酸,在尿素循环中起着至关重要的作用。它由精氨酸脱去尿素而生成,对体内过量氮的排泄至关重要。 D-鸟氨酸盐酸盐常用于营养补充剂,并在科学研究中具有广泛的应用,尤其是在化学、生物学、医学和工业领域 .
科学研究应用
D-鸟氨酸盐酸盐在科学研究中具有广泛的应用:
化学: 用作合成多胺和其他含氮化合物的先驱。
生物学: D-鸟氨酸参与尿素循环,对氮代谢至关重要。
医学: 用于治疗肝性脑病,作为营养补充剂以增强运动能力和促进伤口愈合。
作用机制
D-鸟氨酸盐酸盐的主要作用机制是通过其在尿素循环中的作用。它通过将氨转化为尿素,促进过量氮的排泄,尿素然后从体内排出。D-鸟氨酸也是合成多胺(如腐胺和精胺)的先驱,多胺对细胞生长和增殖至关重要。 涉及的分子靶点和途径包括精氨酸酶和鸟氨酸脱羧酶 .
生化分析
Biochemical Properties
D-Ornithine monohydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to cleave proteins at cysteine residues . This biochemical property allows D-Ornithine monohydrochloride to participate in a wide range of biochemical reactions.
Cellular Effects
D-Ornithine monohydrochloride has profound effects on various types of cells and cellular processes. It plays a central role in the urea cycle, which is crucial for the disposal of excess nitrogen (ammonia) . Moreover, D-Ornithine monohydrochloride is the starting point for the synthesis of many polyamines such as putrescine and spermine . These polyamines play a role in cell growth and proliferation .
Molecular Mechanism
At the molecular level, D-Ornithine monohydrochloride exerts its effects through various mechanisms. It is involved in the production of polyamines, which are critical for cell growth and proliferation . Furthermore, D-Ornithine monohydrochloride can cleave proteins at cysteine residues, which may influence the activity of these proteins .
Dosage Effects in Animal Models
The effects of D-Ornithine monohydrochloride can vary with different dosages in animal models. For instance, supplementation of L-ornithine, an isomer of D-ornithine, has been shown to improve athletic performance by reducing elevated levels of ammonia
Metabolic Pathways
D-Ornithine monohydrochloride is involved in several metabolic pathways. It plays a central role in the urea cycle, a major network of nitrogen-metabolizing pathways . It also participates in the production of polyamines, which are critical for cell growth and proliferation .
准备方法
合成路线和反应条件
D-鸟氨酸盐酸盐可以通过酶法从L-精氨酸合成。一种常见的方法是利用精氨酸酶和脲酶水解L-精氨酸,生成D-鸟氨酸。 反应条件通常涉及保持37°C的温度和碱性pH .
工业生产方法
在工业生产中,D-鸟氨酸盐酸盐是通过将L-精氨酸溶于水中,加入冠醚和氢氧化钙,加热搅拌制备的。然后加入胆碱,冷却后用硫酸调节pH值。过滤除去硫酸钙,真空浓缩,并用氢氧化钡和盐酸进一步调节pH值。 最终产品通过真空浓缩、加入醇、冷却和过滤获得 .
化学反应分析
反应类型
D-鸟氨酸盐酸盐会发生各种化学反应,包括:
氧化: D-鸟氨酸可以被氧化生成鸟氨酸内酰胺。
还原: 它可以被还原生成多胺,如腐胺。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 取代反应中使用氨基甲酰磷酸等试剂
主要产物
氧化: 鸟氨酸内酰胺
还原: 腐胺
取代: 瓜氨酸
相似化合物的比较
类似化合物
L-鸟氨酸: 结构相似,但手性不同。
瓜氨酸: 另一种参与尿素循环的氨基酸。
精氨酸: 尿素循环中鸟氨酸和瓜氨酸的先驱
独特性
D-鸟氨酸盐酸盐的独特性在于其在尿素循环中的特定作用以及其作为多胺合成前驱体的能力。 与L-鸟氨酸不同,D-鸟氨酸不掺入蛋白质,这使得它在针对非蛋白氨基酸的研究中特别有用 .
属性
IUPAC Name |
(2R)-2,5-diaminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901035895 | |
| Record name | D-Ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16682-12-5 | |
| Record name | D-Ornithine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16682-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-(-)-2,5-Diaminopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016682125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-2,5-diaminopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant advantage of using a chemoenzymatic method to produce D-Ornithine Hydrochloride, as described in the research?
A1: The research highlights that using a chemoenzymatic method, specifically combining chemical racemization with enzymatic decarboxylation, yields a significantly higher amount of D-Ornithine Hydrochloride. [] The study reported a yield of 46.1% using this method. [] This suggests a more efficient and potentially cost-effective approach compared to traditional methods. You can find more details about this process in the paper published here: []
Q2: Can D-Ornithine Hydrochloride be used in optimizing the production of other valuable compounds?
A2: Yes, research indicates that D-Ornithine Hydrochloride plays a crucial role in optimizing the production of certain compounds. For instance, a study demonstrated that supplementing a marine microbe culture with D-Ornithine Hydrochloride significantly enhanced the yield of FGFC1 (Fungi fibrinolytic compound 1). [] This suggests its potential application in bioprocesses for producing useful compounds from marine microbes. For further details on this application, refer to the study: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



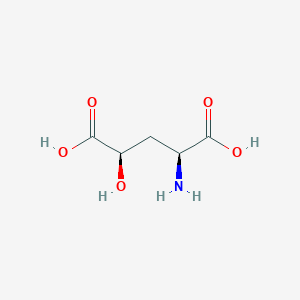

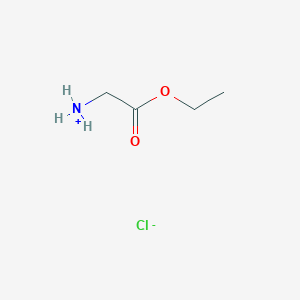
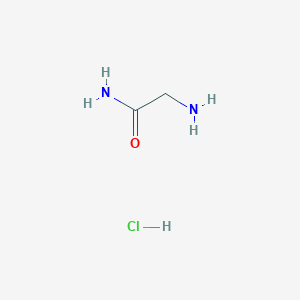
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B555834.png)
